1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate
Overview
Description
1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate is a chemical compound with the molecular formula C15H25NO4 . It is used in the field of chemistry, specifically in the creation of heterocyclic building blocks .
Synthesis Analysis
The synthesis of this compound involves several stages. In one method, 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate is combined with lithium diisopropyl amide in tetrahydrofuran at -70 to -60℃ for 1 hour. This is followed by the addition of allyl bromide in tetrahydrofuran at -60 to 20℃ . Another method involves the use of potassium hexamethylsilazane in tetrahydrofuran at -80 to -20℃ for 5.5 hours .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section. The reactions involve the use of lithium diisopropyl amide or potassium hexamethylsilazane, and allyl bromide .Scientific Research Applications
Synthesis and Chemical Properties
Stereoselective Syntheses : 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate derivatives are utilized in stereoselective syntheses. For example, tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives can react to form tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates, which are important in stereoselective organic synthesis (Boev et al., 2015).
Intermediate in Synthesis of Novel Inhibitors : It acts as an intermediate in the synthesis of novel inhibitors like the protein tyrosine kinase Jak3 inhibitor, CP-690550. The synthesis process includes several steps starting from 4-methylpyridinium and involves various chemical reactions, highlighting its utility in complex organic syntheses (Chen Xin-zhi, 2011).
New Chiral Auxiliary : This compound is used in the synthesis of new chiral auxiliaries. These auxiliaries are crucial for achieving stereoselectivity in organic synthesis, making them valuable for the creation of enantiomerically pure compounds (Studer et al., 1995).
Synthesis of Piperidine Derivatives : It is also involved in the synthesis of various piperidine derivatives. These derivatives are promising synthons for the preparation of diverse piperidine compounds, which have numerous applications in medicinal and synthetic chemistry (Moskalenko & Boev, 2014).
Synthesis of Schiff Base Compounds : Utilized in the synthesis of Schiff base compounds from starting tert-butyl 4-oxopiperidine-1-carboxylate. Schiff bases have various applications, including their use in analytical chemistry and coordination compounds (Çolak et al., 2021).
Development of Weak Nucleophilic Bases : Analogous compounds like 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, which resemble the tert-butyl group, serve as weak nucleophilic bases in organic syntheses. This demonstrates the compound's potential in developing bases for various synthetic applications (Balaban et al., 2004).
Synthesis of Bicyclic Systems : Involved in the formation of bicyclic systems like N-Boc piperidine derivatives fused with oxygen heterocycles. These systems are significant in the development of novel organic compounds with potential pharmacological applications (Moskalenko & Boev, 2014).
Intermediate for Anticancer Drugs : Acts as an important intermediate for small molecule anticancer drugs. Its role in the synthesis of these drugs highlights its significance in pharmaceutical research and drug development (Zhang et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been used as rigid linkers in protac development for targeted protein degradation .
Mode of Action
Given its structural similarity to other compounds used in PROTAC development, it may interact with its targets to facilitate protein degradation .
Result of Action
As a potential PROTAC linker, it may facilitate the degradation of target proteins, but specific effects would depend on the particular proteins targeted .
Biochemical Analysis
Cellular Effects
1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux. These effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety in research .
Properties
IUPAC Name |
1-O-tert-butyl 4-O-methyl 4-prop-2-enylpiperidine-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-6-7-15(12(17)19-5)8-10-16(11-9-15)13(18)20-14(2,3)4/h6H,1,7-11H2,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGRWPOAYYRINC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC=C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680972 | |
Record name | 1-tert-Butyl 4-methyl 4-(prop-2-en-1-yl)piperidine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
441774-09-0 | |
Record name | 1-(1,1-Dimethylethyl) 4-methyl 4-(2-propen-1-yl)-1,4-piperidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=441774-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-tert-Butyl 4-methyl 4-(prop-2-en-1-yl)piperidine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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